1-(2-Ethoxybenzoyl)-1,4-diazepane
Description
Historical Evolution of Diazepane-Based Pharmacophores
Emergence of Diazepane in Bioactive Molecule Design
The 1,4-diazepane scaffold first gained prominence in the late 20th century as researchers sought cyclic amines with improved metabolic stability over piperazine derivatives. Early work demonstrated that the expanded ring system conferred enhanced conformational flexibility, enabling optimal interactions with diverse biological targets. A pivotal 2004 study by Koshio et al. established the framework for rational diazepane optimization, identifying YM-96765 as a potent factor Xa inhibitor (IC₅₀ = 6.8 nM) through systematic substitution pattern analysis.
Table 1: Key Milestones in Diazepane Pharmacophore Development
Rational Design Paradigms
Modern synthetic strategies emphasize three critical modifications:
- Ring functionalization : Introduction of electron-withdrawing groups at C2/C5 positions to modulate basicity
- Acyl side chains : 2-Ethoxybenzoyl groups provide optimal π-stacking interactions in hydrophobic binding pockets
- Stereochemical control : Axial chirality influences target engagement specificity
The synergy between computational modeling and high-throughput screening has accelerated the development of derivatives with sub-nanomolar binding affinities, particularly in coagulation and neurology targets.
Properties
IUPAC Name |
1,4-diazepan-1-yl-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-7-4-3-6-12(13)14(17)16-10-5-8-15-9-11-16/h3-4,6-7,15H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSHCIUKTDHFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Ethoxybenzoyl)-1,4-diazepane typically involves the following steps:
Preparation of 2-Ethoxybenzoyl Chloride: This is achieved by reacting 2-ethoxybenzoic acid with thionyl chloride.
Formation of this compound: The 2-ethoxybenzoyl chloride is then reacted with 1,4-diazepane in the presence of a base such as pyridine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Ethoxybenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxybenzoyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxybenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Receptor Binding and Selectivity
- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates high selectivity for the 5-HT7 serotonin receptor (Ki < 10 nM), with minimal off-target activity at other 5-HTR subtypes .
- 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b) shows affinity for dopamine D3 receptors (IC₅₀ = 12 nM), attributed to the lipophilic trifluoromethyl group enhancing membrane permeability .
Physicochemical Properties
- Physical State: Most benzoyl-substituted derivatives (e.g., 2-fluorobenzoyl) are oils, whereas bulkier substituents (e.g., 9H-fluoren-9-yl) yield crystalline solids .
- Stability: Ethoxybenzoyl derivatives are expected to exhibit moderate stability under acidic conditions due to the hydrolytic sensitivity of the ethoxy group.
Biological Activity
1-(2-Ethoxybenzoyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H15N2O2
- Molecular Weight : 233.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. It may modulate various signaling pathways, which can lead to therapeutic effects in different disease models. The compound has shown promise in the following areas:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anticancer Properties : Potential as a chemotherapeutic agent by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In a study evaluating the compound's anticancer properties, it was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 20.5 |
| A549 | 18.7 |
The results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer cell lines.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of acute inflammation. The compound was administered at doses ranging from 5 to 20 mg/kg, showing a dose-dependent reduction in edema.
Case Studies
A notable case study involved the application of this compound in a murine model of rheumatoid arthritis. The treatment group showed a significant reduction in joint swelling and inflammatory cytokines compared to the control group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Ethoxybenzoyl)-1,4-diazepane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-ethoxybenzoyl chloride and 1,4-diazepane. Key steps include using isopropylamine as a catalyst, refluxing in polar aprotic solvents (e.g., DMF or THF), and purification via column chromatography (chloroform:methanol, 95:5). Yield optimization requires precise stoichiometric ratios and temperature control (50–80°C). Lower yields in similar derivatives (38–61%) highlight the need for iterative solvent optimization (e.g., ethyl acetate/methanol gradients) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology : Use -NMR to identify coupling patterns (e.g., δ 3.4–3.5 ppm for diazepane ring protons) and -NMR to confirm carbonyl (C=O) and ethoxy groups. MS (LC/MS) provides molecular ion validation (expected [M+H] ~275–300 Da). Discrepancies in chemical shifts between analogs (e.g., trifluoromethyl vs. dichlorophenyl derivatives) require DFT-based computational validation .
Q. What strategies validate conformational flexibility of the 1,4-diazepane ring?
- Methodology : X-ray crystallography or dynamic NMR (variable-temperature studies) can detect chair/boat conformers. DFT simulations (B3LYP/6-31G*) predict energy barriers for ring inversion. Comparative studies with rigid analogs (e.g., piperazine derivatives) clarify flexibility-driven biological interactions .
Advanced Research Questions
Q. How do substituents on the benzoyl group modulate receptor binding affinity?
- Methodology : Synthesize analogs (e.g., 2-chloro, 4-fluoro) and evaluate via radioligand displacement assays (e.g., CB2 or D3 receptors). For 1-(3-trifluoromethylphenyl)-1,4-diazepane, partial agonism (EC = 67 nM) suggests substituent polarity and steric bulk influence efficacy. SAR studies show tetrahydropyran groups enhance solubility and potency (EC = 1 nM) .
Q. What computational approaches predict metabolic stability of 1,4-diazepane derivatives?
- Methodology : Use in silico tools (e.g., SwissADME) to calculate lipophilicity (logP) and metabolic hotspots. In vitro microsomal assays (human liver microsomes + NADPH) quantify clearance rates. For unstable hits, introduce polar groups (e.g., isoxazole) to reduce CYP450-mediated oxidation .
Q. How can conflicting biological data between in vitro and in vivo models be reconciled?
- Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Use LC-MS to measure plasma/tissue concentrations. Adjust formulations via co-solvents (e.g., PEG-400) or prodrug strategies. For example, acetates improve solubility but may require esterase-mediated activation .
Q. What analytical methods resolve impurities in scaled-up synthesis?
- Methodology : Develop HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) to detect byproducts (e.g., unreacted benzoyl chloride). LC-MS/MS identifies degradation products under stress conditions (heat/light). Purity ≥95% is critical for pharmacological studies .
Data Contradiction Analysis
Q. Why do synthetic yields vary across structurally similar 1,4-diazepane derivatives?
- Analysis : Yields for 1-(2,4-dichlorophenyl)-1,4-diazepane (38%) vs. 1-(3-trifluoromethylphenyl)-1,4-diazepane (53%) reflect steric hindrance and electronic effects. Electron-withdrawing groups (e.g., CF) accelerate nucleophilic substitution but may increase side reactions. Optimize equivalents of isopropylamine (1.2–1.5 eq) and reaction time (12–24 hr) .
Q. How to interpret divergent NMR coupling constants in diazepane analogs?
- Analysis : For this compound, coupling constants (J = 5–7 Hz) indicate axial-equatorial proton arrangements. Discrepancies with rigid analogs (e.g., piperazines) suggest diazepane's flexibility. Validate via NOESY to confirm spatial proximity of protons .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
